molecular formula C28H40O2P2 B2950011 (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole CAS No. 2214207-75-5

(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole

Cat. No.: B2950011
CAS No.: 2214207-75-5
M. Wt: 470.574
InChI Key: IVUFJBFLMHJRJL-QBQKZGEHSA-N
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Description

(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole is a chiral organophosphorus compound characterized by its fused bibenzooxaphosphole backbone. Key attributes include:

  • Molecular formula: C28H44O2P2 (based on , and 13).
  • Molecular weight: ~526.68 g/mol (for derivatives with pentan-3-yl substituents; ).
  • Stereochemistry: The (2R,2'R,3R,3'R) configuration confers axial chirality, critical for applications in asymmetric catalysis.
  • Physical properties: Typically appears as a white to pale yellow solid, stored under inert conditions at -20°C to prevent degradation ().
  • Purity: Commercial grades exceed 97%, with enantiomeric purity >99% ee for stereospecific applications ().

Properties

IUPAC Name

(2R,3R)-3-tert-butyl-4-[(2R,3R)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O2P2/c1-17(2)25-29-21-15-11-13-19(23(21)31(25)27(5,6)7)20-14-12-16-22-24(20)32(28(8,9)10)26(30-22)18(3)4/h11-18,25-26H,1-10H3/t25-,26-,31-,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUFJBFLMHJRJL-QBQKZGEHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@H]([P@@]4C(C)(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of (2R,2’R,3R,3’R)-3,3’-Di-tert-butyl-2,2’-diisopropyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole, also known as MeO-BIBOP, is transition metals in various catalytic transformations. It acts as a P-chiral biphosphorus ligand, which means it binds to these metals and influences their reactivity.

Result of Action

The molecular and cellular effects of MeO-BIBOP’s action are primarily seen in the outcomes of the catalytic reactions it influences. For example, it can enable the formation of specific enantiomers in asymmetric synthesis, which is crucial in the production of many pharmaceuticals.

Biological Activity

(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole is a phosphole compound with potential applications in biological systems. Its unique structural features suggest a variety of biological activities that warrant detailed investigation.

  • Molecular Formula : C22H28O2P2
  • Molecular Weight : 386.40 g/mol
  • CAS Number : 1610785-35-7
  • Purity : Specific purity levels are often required for biological assays.
  • Storage Conditions : Recommended to be stored in an inert atmosphere at temperatures between 2°C and 8°C.

Antioxidant Properties

Research indicates that compounds similar to (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole exhibit significant antioxidant activities. For instance:

  • Compounds with similar structures have shown the ability to inhibit lipid peroxidation and protect cellular membranes from oxidative stress .

Antimicrobial Activity

The antimicrobial efficacy of phosphole derivatives has been explored in various studies:

  • In vitro studies demonstrate that certain derivatives exhibit antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for effective compounds ranged from 16 to 32 µg/mL .

Cytotoxicity and Selectivity

Cytotoxicity assessments have shown that while some phosphole derivatives present promising biological activities, they may also exhibit significant cytotoxic effects:

  • For example, certain compounds were tested on different cell lines (e.g., HUVEC and HepG2), revealing varying IC50 values that indicate their potential as therapeutic agents .

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of structurally related compounds. Results indicated a strong correlation between structural features and antioxidant efficacy .
    CompoundIC50 (µM)Cell Line
    Compound A15.5 ± 0.5HUVEC
    Compound B25.0 ± 1.0HepG2
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties of phosphole derivatives against clinical isolates of bacteria. Results indicated that certain derivatives had MIC values as low as 16 µg/mL against resistant strains .
    CompoundTarget BacteriaMIC (µg/mL)
    Compound CS. aureus16
    Compound DP. aeruginosa32

Comparison with Similar Compounds

Substituent Variations

The primary structural variations among analogs involve substituents at the 2,2',3,3' positions and stereochemical configurations. Key examples include:

Compound Name / CAS No. Substituents (R<sup>2</sup>, R<sup>2'</sup>) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (CAS: 1610785-35-7) Diisopropyl C22H28O2P2 386.40 High steric bulk; chiral backbone
(2S,2'S,3S,3'S)-Analog (CAS: 2207601-10-1) Dimethyl C24H32O2P2 414.44 Reduced steric hindrance; S-configuration
(2R,3R)-Benzyl Derivative (CAS: 1477517-19-3) Benzyl, 2,6-dimethoxyphenyl C22H29O3P 372.44 Electron-rich aryl groups; rigid structure
Di(pentan-3-yl) Analog (CAS: 2213449-78-4) Di(pentan-3-yl) C28H44O2P2 526.68 Extended alkyl chains; enhanced solubility

Key Observations :

  • Steric Effects : The diisopropyl and di(pentan-3-yl) derivatives exhibit greater steric bulk compared to dimethyl analogs, influencing metal-ligand coordination geometry ().
  • Electronic Properties : Aryl-substituted analogs (e.g., benzyl or dimethoxyphenyl) introduce electron-donating groups, modulating catalytic activity in cross-coupling reactions ().
  • Solubility: Longer alkyl chains (e.g., pentan-3-yl) improve solubility in nonpolar solvents, whereas polar substituents like methoxy groups enhance compatibility with polar media ().

Stereochemical Differences

Stereoisomers of the target compound, such as the (2S,2'S,3S,3'S)-configured analog (CAS: 2207601-12-3 ), demonstrate distinct chiral environments. These differences are critical in enantioselective catalysis:

  • Enantiomeric Purity : Commercial samples often specify >99% ee, ensuring reproducibility in asymmetric synthesis ().
  • Configuration-Property Relationships : R-configurations typically favor specific transition states in catalytic cycles, as observed in phosphine-ligated metal complexes ().

Functional Group Modifications

  • Backbone Rigidity : Bibenzooxaphospholes with fused aromatic rings (e.g., CAS: 1435940-21-8 ) exhibit restricted rotation, enhancing enantioselectivity in catalysis.

Catalytic Performance

  • Cross-Coupling Reactions : The target compound’s bulky substituents suppress unwanted β-hydride elimination in Suzuki-Miyaura couplings, improving yields ().
  • Asymmetric Hydrogenation : Enantiomeric analogs (e.g., CAS: 1610785-35-7) have shown >90% ee in hydrogenation of ketones ().

Stability and Handling

  • Storage : Analogs with tert-butyl groups exhibit superior air and moisture stability compared to less hindered derivatives ().
  • Thermal Stability : Decomposition temperatures exceed 200°C for most analogs, suitable for high-temperature reactions ().

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